

A Comprehensive Technical Guide to the Thermo-physical Properties of p-Isobutylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Isobutylphenol*

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Abstract

This technical guide provides a detailed examination of the essential thermo-physical properties of p-Isobutylphenol (also known as 4-(2-methylpropyl)phenol), a significant organic compound in various industrial syntheses.^{[1][2]} Compiled for researchers, chemists, and drug development professionals, this document synthesizes available experimental data with established methodologies for property determination. It offers not only a repository of values for properties such as melting point, boiling point, and vapor pressure but also elucidates the underlying principles and practical workflows for their measurement, ensuring both scientific integrity and field-proven insight.

Introduction: The Significance of p-Isobutylphenol

p-Isobutylphenol (CAS No. 4167-74-2) is an alkylated phenol characterized by an isobutyl group attached at the para position of the benzene ring.^[1] Its molecular structure imparts specific physical and chemical characteristics that make it a valuable intermediate in the production of resins, antioxidants, and other specialized chemicals.^{[1][2]} Furthermore, it is recognized as a degradation product of the widely used pharmaceutical, ibuprofen.^[2] A thorough understanding of its thermo-physical properties is paramount for process design, safety engineering, and quality control in its various applications. This guide serves as a foundational resource, detailing these critical parameters.

Molecular Identity and Core Physical Data

Accurate characterization begins with the fundamental identity of the compound. p-Isobutylphenol is a distinct molecule with the following identifiers.

Identifier	Value	Source
Chemical Name	4-(2-methylpropyl)phenol	[2] [3] [4]
Synonyms	p-Isobutylphenol, Phenol, p-isobutyl-	[3] [4] [5]
CAS Number	4167-74-2	[1] [2] [3] [4] [6]
Molecular Formula	C10H14O	[1] [2] [3] [4]
Molecular Weight	150.22 g/mol	[2] [5]
Appearance	Colorless to pale yellow liquid or solid	[1]

Summary of Key Thermo-physical Properties

The following table consolidates the essential thermo-physical data for p-Isobutylphenol. It is crucial to note that while some values are derived from direct experimental measurement, others are calculated estimates and should be treated accordingly.

Property	Value	Unit	Notes	Source
Melting Point (T _{fus})	~51.5	°C	Experimental	[7]
Normal Boiling Point (T _{boil})	237 - 246	°C	Experimental Range	[5]
Vapor Pressure (P _{vap})	0.10	mmHg (at 25°C)	Estimated	[8]
Enthalpy of Vaporization (Δ _{vap} H°)	52.76	kJ/mol	Calculated (Joback Method)	[5]
Enthalpy of Fusion (Δ _{fus} H°)	17.96	kJ/mol	Calculated (Joback Method)	[5]
Critical Temperature (T _c)	733.21	K (460.06 °C)	Calculated	[7]
Critical Pressure (P _c)	34.68	bar	Calculated	[7]

Note: Data for properties like density, dynamic viscosity, and thermal conductivity are not consistently available from experimental sources and are discussed in the detailed sections below.

In-Depth Analysis and Experimental Protocols

This section provides a detailed exploration of key thermo-physical properties, the causality behind experimental choices, and standardized protocols for their accurate determination.

4.1 Phase Transition Behavior: Melting and Boiling Points

The temperatures at which a substance transitions between solid, liquid, and gaseous states are fundamental properties that dictate its handling, storage, and reaction conditions.

Scientific Rationale: The melting point (T_{fus}) and boiling point (T_{boil}) are sensitive indicators of molecular purity. For p-Isobutylphenol, the presence of isomers (such as o- or m-

isobutylphenol) or other impurities will typically depress the melting point and broaden the boiling range. The intermolecular forces, primarily hydrogen bonding from the hydroxyl (-OH) group and van der Waals forces from the alkyl chain and aromatic ring, govern these transition temperatures.

4.1.1 Melting Point (T_{fus}) and Enthalpy of Fusion (ΔfusH)

The reported experimental melting point is approximately 51.5°C.^[7] The enthalpy of fusion, the energy required to induce this phase change, is a critical parameter for thermal management calculations.

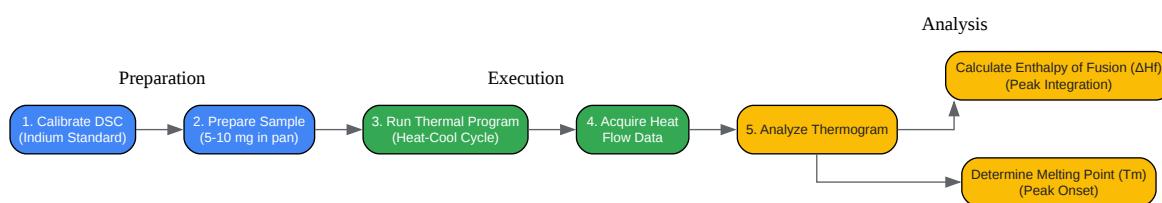
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining both melting temperature and enthalpy of fusion with high precision.^{[9][10][11]} It operates by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.^[11]

Step-by-Step Methodology:

- Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards like indium and tin.^[11] This step is crucial for ensuring the trustworthiness of the data.
- Sample Preparation: Accurately weigh 5-10 mg of high-purity p-Isobutylphenol into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.^[9]
- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
 - Ramp the temperature at a controlled linear rate (e.g., 10 K/min) to a temperature significantly above the melting point (e.g., 80°C).
 - Hold isothermally for 2-3 minutes to ensure complete melting.
 - Cool the sample back to the starting temperature at the same rate.

- Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram.[10]
 - The melting temperature (T_m) is determined from the extrapolated onset of the peak.[10]
 - The enthalpy of fusion (ΔH_f) is calculated by integrating the area of the melting peak.[12]



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Caption: DSC workflow for melting point and enthalpy of fusion.

4.1.2 Normal Boiling Point (T_{boil})

The normal boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (760 mmHg).

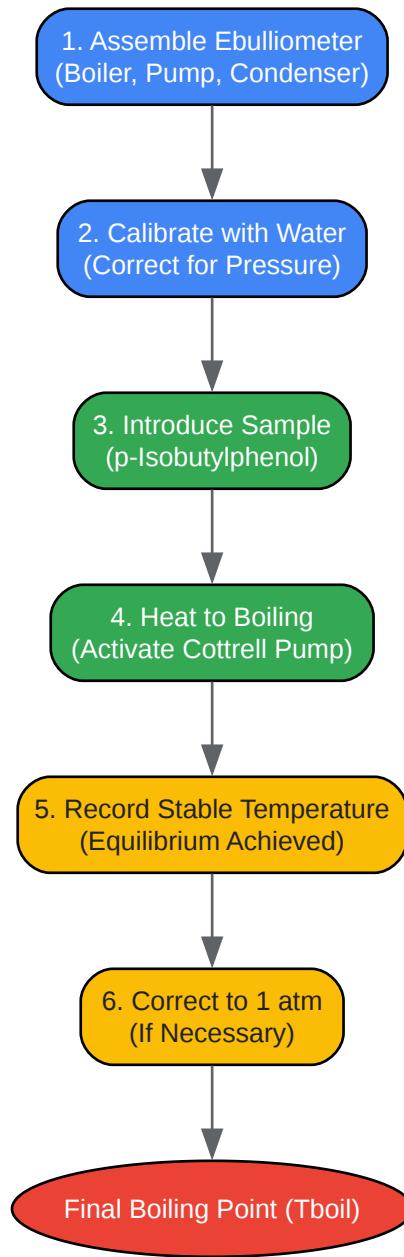
Experimental Protocol: Ebulliometry

Ebulliometry provides a highly accurate measurement of the boiling point of a liquid by maintaining a state of equilibrium between the liquid and vapor phases.[13][14] This method is superior to simple distillation as it minimizes superheating and accounts for pressure variations.

Step-by-Step Methodology:

- Apparatus Setup: Assemble the ebulliometer, which consists of a boiler, a Cottrell pump (to spray the boiling liquid over the thermometer bulb), a calibrated thermometer or RTD, and a condenser to ensure total reflux.[13]

- System Calibration: First, determine the boiling point of a reference substance, typically distilled water, to calibrate the system for the current atmospheric pressure.
- Sample Introduction: Introduce a known volume of p-Isobutylphenol into the boiler.
- Heating: Gently heat the liquid. The Cottrell pump will continuously bathe the temperature sensor with a liquid-vapor equilibrium mixture, preventing superheating and ensuring a stable, accurate reading.
- Equilibrium Measurement: Record the temperature once it stabilizes for several minutes. This stable temperature is the boiling point at the measured atmospheric pressure.
- Correction to Normal Pressure: If the measurement was not performed at exactly 760 mmHg, correct the observed boiling point using the Clausius-Clapeyron equation or established nomographs.



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Caption: Ebulliometry workflow for precise boiling point determination.

4.2 Fluid Dynamic Properties: Viscosity and Thermal Conductivity

These transport properties are essential for modeling fluid flow, heat transfer, and mixing processes in chemical reactors and pipelines. Experimental data for these properties of p-Isobutylphenol are scarce, necessitating the use of standardized measurement techniques.

4.2.1 Dynamic Viscosity (η)

Viscosity is a measure of a fluid's internal resistance to flow. For p-Isobutylphenol, it will be highly dependent on temperature, decreasing as temperature increases due to increased molecular kinetic energy overcoming intermolecular forces.

Experimental Protocol: Rotational Viscometry

A rotational viscometer measures the torque required to rotate a spindle submerged in the fluid at a constant speed.[15][16] This is a robust and widely used method for determining the dynamic viscosity of liquids.[17][18]

Step-by-Step Methodology:

- **Instrument Setup:** Select an appropriate spindle and rotational speed based on the expected viscosity of the liquid. The instrument should be precisely leveled.
- **Temperature Control:** Place the sample in a temperature-controlled jacket or bath. Accurate temperature control is critical, as viscosity is highly temperature-dependent. Allow the sample to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C).
- **Measurement:** Immerse the spindle into the liquid to the marked depth. Start the motor and allow the reading to stabilize.
- **Data Acquisition:** Record the torque reading from the viscometer. The instrument's software or a calibration chart is used to convert the torque, spindle geometry, and rotational speed into a dynamic viscosity value (typically in centipoise, cP, or mPa·s).
- **Temperature Sweep:** Repeat the measurement at various temperatures to generate a viscosity-temperature curve, which is invaluable for engineering calculations.

4.2.2 Thermal Conductivity (λ)

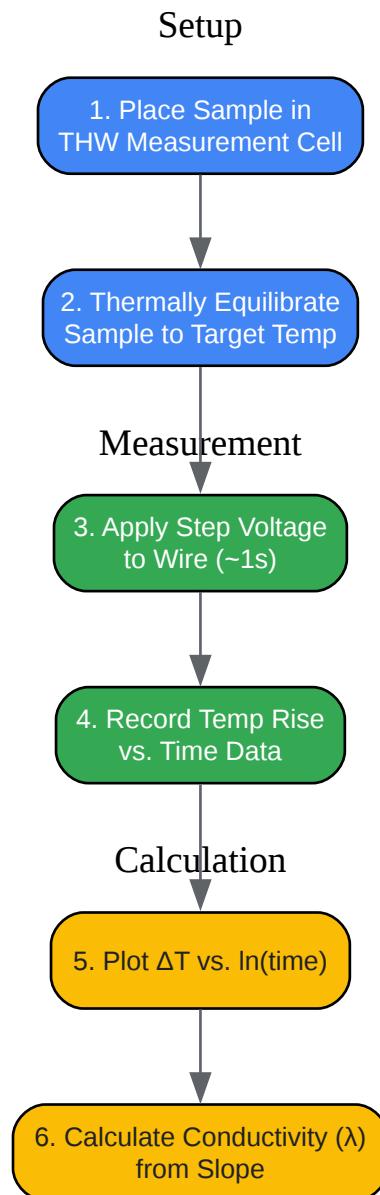
Thermal conductivity is the property of a material to conduct heat. For liquids, it is a key parameter in heat exchanger design and reaction thermal management.

Experimental Protocol: Transient Hot Wire (THW) Method

The THW method is a highly accurate and rapid technique for measuring the thermal conductivity of fluids.[\[19\]](#)[\[20\]](#) It involves monitoring the temperature rise of a thin wire immersed in the liquid following the application of a step voltage.[\[19\]](#) The rate of temperature rise is directly related to the thermal conductivity of the surrounding fluid.[\[21\]](#)

Step-by-Step Methodology:

- **Cell Preparation:** Place the p-Isobutylphenol sample into the measurement cell containing the platinum hot wire.
- **Thermal Equilibration:** Submerge the cell in a thermostat bath to bring the sample to the desired measurement temperature and allow it to fully equilibrate.
- **Measurement Cycle:** Apply a step voltage to the wire for a very short duration (typically ~1 second). The wire acts as both a heating element and a resistance thermometer.[\[19\]](#)
- **Data Logging:** A high-speed data acquisition system records the wire's resistance (and thus its temperature) as a function of time.
- **Calculation:** The thermal conductivity is calculated from the slope of the line plotting temperature rise versus the logarithm of time.[\[20\]](#) The short measurement time is a key advantage, as it minimizes the onset of natural convection, ensuring the measurement reflects pure conduction.[\[19\]](#)



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Caption: Transient Hot Wire (THW) method for thermal conductivity.

Conclusion

The thermo-physical properties of p-Isobutylphenol are fundamental to its safe and efficient use in research and industrial applications. This guide has consolidated the available data for key parameters, including phase transition temperatures and enthalpies. For properties where experimental data is lacking, such as viscosity and thermal conductivity, we have presented

authoritative, step-by-step protocols based on modern analytical techniques. The rigorous application of these methodologies—Differential Scanning Calorimetry, Ebulliometry, Rotational Viscometry, and the Transient Hot Wire method—ensures the generation of high-quality, reliable data. This information is critical for process modeling, safety analysis, and the continued development of applications for this versatile compound.

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